

physical and chemical properties of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

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Compound of Interest

Compound Name: (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

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An In-Depth Technical Guide to N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine, a derivative of the non-standard amino acid hydroxyproline, serves as a pivotal chiral building block in modern medicinal chemistry and peptide science.^[1] Its rigid pyrrolidine ring, combined with the specific trans arrangement of the hydroxyl and carboxyl groups, provides a conformationally constrained scaffold. This structural rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and allows for controlled, sequential chemical modifications, making it an exceptionally versatile intermediate in the synthesis of complex molecules, including peptidomimetics and protease inhibitors.^[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, and practical applications, grounded in established chemical principles.

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and computational modeling.

Figure 1: 2D Structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	187039-57-2[1][2][3]
Molecular Formula	C ₁₀ H ₁₇ NO ₅ [2][3]
Molecular Weight	231.25 g/mol [2]
IUPAC Name	(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[1][3]
Synonyms	Boc-trans-3-hydroxy-L-proline, (2S,3S)-N-Boc-3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1][3]
Canonical SMILES	CC(C)(C)OC(=O)N1CC--INVALID-LINK--O[3]
InChI Key	JLDHXHPQMBNKMC-BQBZGAKWSA-N[3]

Physicochemical Properties

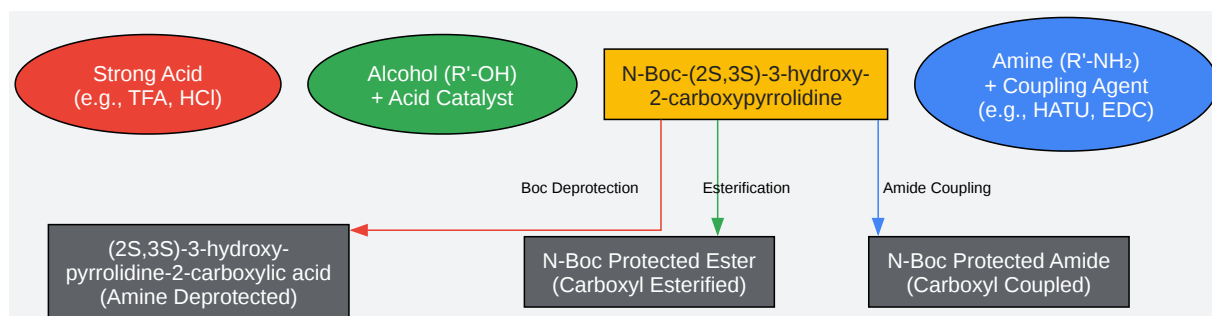
The physical properties of a compound dictate its handling, storage, formulation, and behavior in various experimental settings.

Table 2: Summary of Physicochemical Data

Property	Value / Observation
Appearance	White to light brown solid[2]
Melting Point	157 °C[3]
Boiling Point (Predicted)	390.9 ± 42.0 °C[2]
Density (Predicted)	1.312 ± 0.06 g/cm ³ [3]
pKa (Predicted)	3.69 ± 0.40 (for the carboxylic acid)[2]
Storage	2-8 °C, under inert atmosphere is recommended for long-term stability[4]
Solubility	While quantitative data is not widely published, empirical evidence from synthetic procedures suggests solubility in polar organic solvents such as ethyl acetate, methanol, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2][5][6]

Chemical Properties and Reactivity

The utility of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine stems from the distinct reactivity of its three functional groups: the Boc-protected amine, the secondary alcohol, and the carboxylic acid. The Boc group provides stability and orthogonality, allowing for selective reactions at the other sites before its targeted removal.



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Figure 2: Key reaction pathways for N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

- **Boc Group Reactivity:** The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to prevent the secondary amine from participating in unwanted side reactions, such as amide formation during peptide coupling. It is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8][9] This acid-lability is fundamental to its use in orthogonal protection strategies in multi-step synthesis.
- **Carboxylic Acid Reactivity:** The C2-carboxylic acid is the primary site for chain elongation in peptide synthesis. It can be activated by a wide array of standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of another molecule to form an amide bond.[6][10] It can also undergo esterification under acidic conditions.
- **Hydroxyl Group Reactivity:** The C3-hydroxyl group offers an additional point for chemical diversification. It can be acylated to form esters, alkylated to form ethers, or oxidized under specific conditions. This functionality is often exploited to introduce probes, linkers, or other pharmacophoric elements to the scaffold.

Analytical Characterization

Confirming the identity, purity, and structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine is crucial. While actual spectra are proprietary to suppliers, the expected characteristics can be expertly predicted based on the molecular structure.

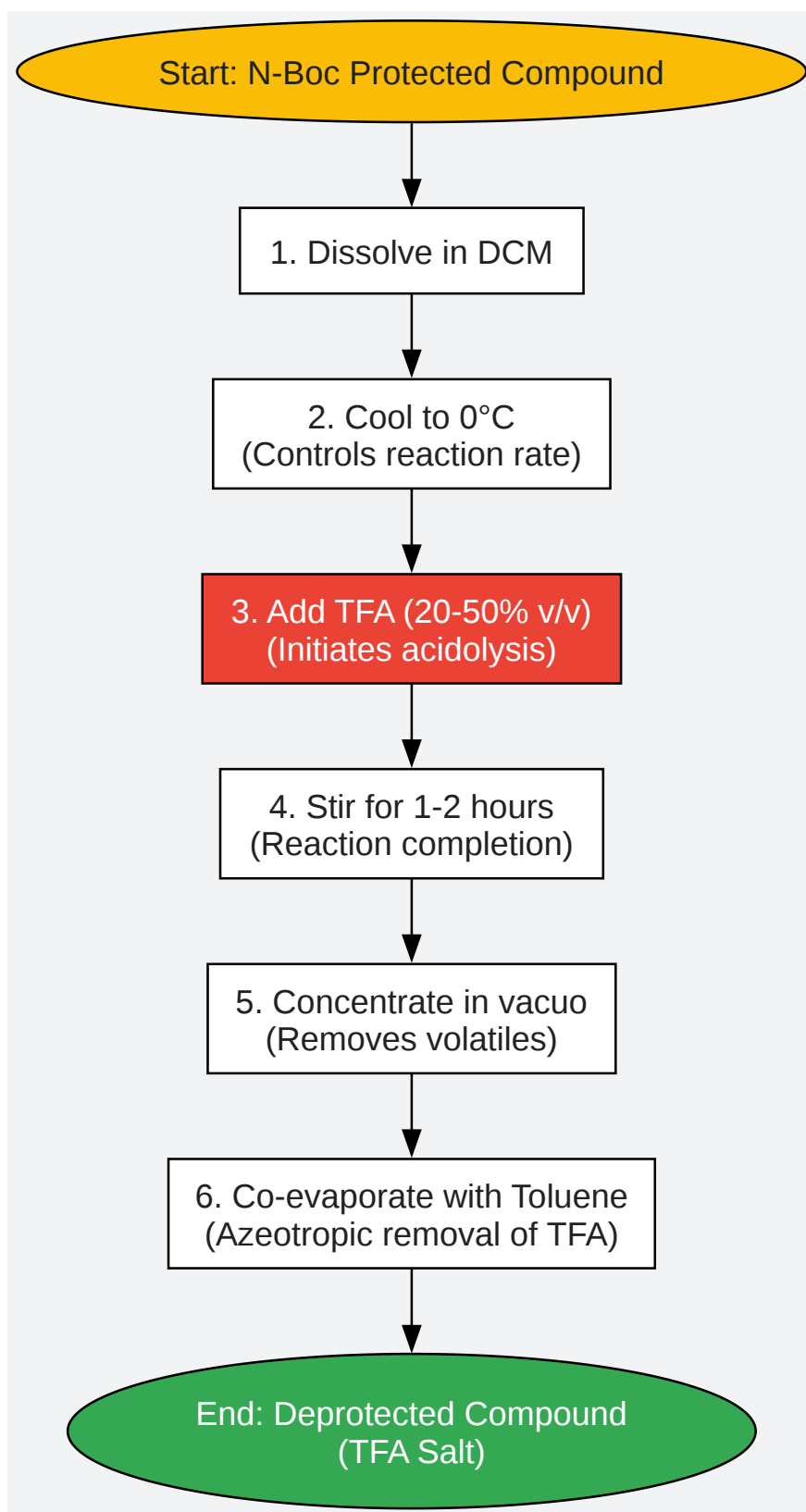
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show a characteristic singlet at ~ 1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The protons on the pyrrolidine ring (C2-H, C3-H, C4-H₂, C5-H₂) would appear as a series of complex multiplets between approximately 2.0 and 4.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.
 - ^{13}C NMR: Key signals would include the carbonyl carbons of the Boc group (~ 155 ppm) and the carboxylic acid (~ 175 ppm). The quaternary carbon of the Boc group would be near 80 ppm, and the carbons of the pyrrolidine ring would appear in the 25-75 ppm range.
- Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion peaks would be at m/z 232.12 $[\text{M}+\text{H}]^+$ in positive ion mode and m/z 230.10 $[\text{M}-\text{H}]^-$ in negative ion mode. The observation of a peak at m/z 176.08 $[\text{M}+\text{H}-\text{C}_4\text{H}_8]^+$, corresponding to the loss of isobutylene from the Boc group, is also a common fragmentation pattern.
- Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band from ~ 2500 - 3300 cm^{-1} characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp C=O stretching absorption for the Boc group carbamate is expected around 1680 - 1700 cm^{-1} , while the carboxylic acid C=O stretch would appear around 1700 - 1725 cm^{-1} .

Experimental Protocols: A Practical Guide

The following protocols are representative of common manipulations involving this compound. The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, a necessary step before N-terminal modification.



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Figure 3: Workflow for the acid-mediated deprotection of the Boc group.

Methodology:

- Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
 - Rationale: DCM is an excellent solvent for the starting material and is inert to the acidic conditions.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
 - Rationale: The cleavage reaction is exothermic. Cooling prevents potential side reactions and decomposition.
- Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v) to the stirred solution.^{[7][9]}
 - Rationale: TFA is a strong acid that protonates the carbamate oxygen, initiating the cleavage mechanism which releases the stable tert-butyl cation, carbon dioxide, and the free amine.
- Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
 - Rationale: Allowing the reaction to warm ensures complete cleavage, which can sometimes be sluggish at 0 °C.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove residual TFA.

- Rationale: This step provides the crude deprotected product as its TFA salt, which is often a viscous oil or solid.
- Purification (Optional): The resulting TFA salt is often used directly in the next step. If required, it can be purified by precipitation from a solvent/anti-solvent system (e.g., DCM/ether) or by chromatography.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a cornerstone of peptide and medicinal chemistry.

Methodology:

- Initial Dissolution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and the desired amine (or amine hydrochloride salt, 1.2 eq) in anhydrous DMF.^[6]
 - Rationale: DMF is a polar aprotic solvent that effectively solvates all reactants. HATU is a highly efficient, low-racemization coupling reagent.
- Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5-3.0 eq), dropwise.
 - Rationale: DIPEA serves two purposes: it deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks HATU, and it neutralizes any amine hydrochloride salt used as a starting material.
- Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
 - Rationale: The reaction proceeds via the formation of a highly reactive HOBt-ester intermediate, which is then rapidly acylated by the amine.
- Aqueous Work-up: Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric

acid, saturated aqueous NaHCO_3 , and brine.

- Rationale: The acidic wash removes excess DIPEA. The basic wash removes unreacted starting acid and the HOBt byproduct. The brine wash removes residual water.
- Isolation: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Safety and Handling

While specific toxicity data for this compound is not available, GHS information for closely related N-Boc-hydroxyproline isomers suggests it should be handled with care.^{[11][12]}

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[3][11][12]}
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8 °C to ensure long-term stability.^[4]

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